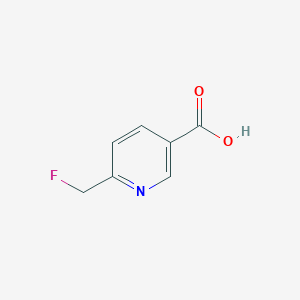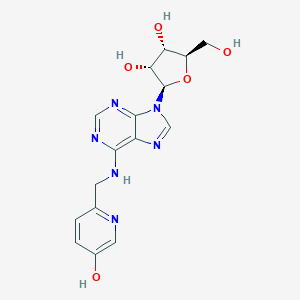
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine, also known as ribavirin, is a nucleoside analogue that has been used in the treatment of viral infections. It was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and influenza.
Mecanismo De Acción
Ribavirin works by inhibiting the replication of viral RNA. It is converted into its active form, 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine triphosphate, which inhibits the activity of viral RNA polymerase. This leads to a decrease in viral replication and an increase in the host immune response.
Biochemical and Physiological Effects:
Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of viral RNA polymerase, as well as to decrease the production of viral proteins. It has also been shown to increase the production of interferons, which play a key role in the host immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ribavirin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. It can be toxic at high concentrations, and its antiviral activity can be affected by the specific virus being studied.
Direcciones Futuras
There are several future directions for research on 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine. One area of interest is the development of new analogues with improved antiviral activity. Another area of interest is the use of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine in combination with other antiviral drugs, particularly in the treatment of hepatitis C. Additionally, further studies are needed to better understand the mechanism of action of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine and its potential use in the treatment of other viral infections.
Métodos De Síntesis
Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-amino-2-(hydroxymethyl)pyridine, followed by the addition of a purine base. Another method involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloro-2-(hydroxymethyl)pyridine, followed by the addition of a purine base.
Aplicaciones Científicas De Investigación
Ribavirin has been extensively studied for its antiviral properties. It has been used in the treatment of hepatitis C, where it is often used in combination with other antiviral drugs. Ribavirin has also been used to treat RSV infections, particularly in infants and young children. In addition, it has been studied for its potential use in the treatment of other viral infections, including influenza and Ebola.
Propiedades
Número CAS |
123369-41-5 |
|---|---|
Nombre del producto |
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine |
Fórmula molecular |
C16H18N6O5 |
Peso molecular |
374.35 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(5-hydroxypyridin-2-yl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O5/c23-5-10-12(25)13(26)16(27-10)22-7-21-11-14(19-6-20-15(11)22)18-3-8-1-2-9(24)4-17-8/h1-2,4,6-7,10,12-13,16,23-26H,3,5H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
IRZNDKKKFMEHTG-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
SMILES canónico |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Otros números CAS |
123369-41-5 |
Sinónimos |
6-(5-hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine AMG 1 AMG-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
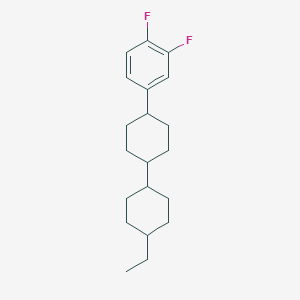
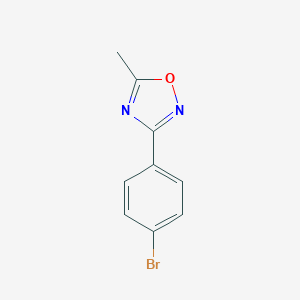

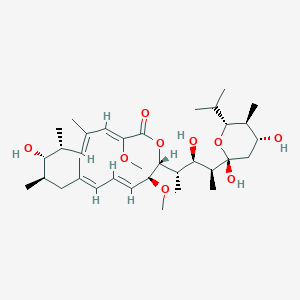

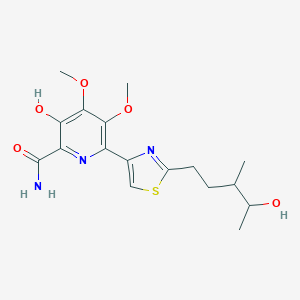
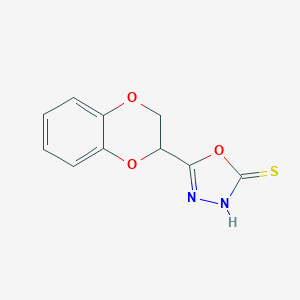
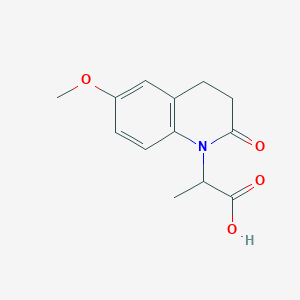
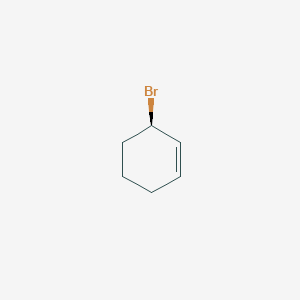


![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
